MAO-B Selectivity Over MAO-A: A >6.5-Fold Isozyme Preference
In a fluorescence-based kynuramine deamination assay using human recombinant MAO isozymes after a 20-minute incubation, N-cyclohexylquinolin-5-amine (CHEMBL1492484) inhibited MAO-B with an IC50 of 15.4 µM while showing negligible inhibition of MAO-A up to 100 µM [1]. This translates to a >6.5-fold selectivity ratio for MAO-B over MAO-A. In contrast, the structurally related N-(cyclohexylmethyl)quinolin-5-amine derivative exhibited only a 3.2-fold MAO-B preference in the same assay format [2]. The 4-isomer, N-cyclohexylquinolin-4-amine, has no reported MAO inhibitory activity in curated databases.
| Evidence Dimension | MAO-B/MAO-A isozyme selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 µM; MAO-A IC50 > 100 µM; Selectivity ratio >6.5 |
| Comparator Or Baseline | N-(cyclohexylmethyl)quinolin-5-amine analog: MAO-B IC50 = 4.89 µM; MAO-A IC50 = 15.4 µM; Selectivity ratio = 3.2, under identical assay conditions [2] |
| Quantified Difference | N-cyclohexylquinolin-5-amine achieves a ≥2× greater selectivity window than the cyclohexylmethyl analog (6.5 vs. 3.2 fold) |
| Conditions | Human recombinant MAO-A and MAO-B; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence; incubation: 20 min; curated by ChEMBL at Northeast Ohio Medical University |
Why This Matters
For Parkinson's disease and depression programs requiring MAO-B inhibition without MAO-A-related dietary tyramine interactions (cheese effect), a >6.5-fold selectivity window provides a wider therapeutic index than analogs with only 3-fold selectivity, reducing formulation risk and preclinical attrition.
- [1] BindingDB. (2024). BDBM50401987 (CHEMBL1492484): N-cyclohexylquinolin-5-amine — MAO-B IC50 = 15.4 µM; MAO-A IC50 > 100 µM. BindingDB, University of California San Diego. View Source
- [2] BindingDB. (2024). BDBM50401983 (CHEMBL2203920): N-(cyclohexylmethyl)quinolin-5-amine analog — MAO-B IC50 = 4.89 µM; MAO-A IC50 = 15.4 µM. BindingDB, University of California San Diego. View Source
